molecular formula C14H26N4NaO11P2 B1669097 sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate CAS No. 33818-15-4

sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate

Cat. No.: B1669097
CAS No.: 33818-15-4
M. Wt: 511.31 g/mol
InChI Key: GBRJGMTWFZWCCU-OCMLZEEQSA-N
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Description

Citicoline Sodium, also known as CDP-choline sodium salt (CAS 33818-15-4), is a mononucleotide endogenous compound and an essential precursor in the synthesis of phosphatidylcholine, a primary component of neuronal membranes . This role is fundamental to its core research applications in neurology and ophthalmology, where it is investigated for its neuroprotective and neuroregenerative properties . Studies highlight its potential in models of ischemic stroke, where it has been shown to improve functional recovery and cognitive outcomes, and in traumatic brain injury . Its research value also extends to neurodegenerative conditions such as Parkinson's disease, glaucoma, and amblyopia . The mechanism of action of Citicoline Sodium is multifaceted. Upon administration, it hydrolyzes into choline and cytidine, which are then resynthesized into Citicoline within the brain . Its key mechanisms include stabilizing and repairing neuronal membranes by enhancing the synthesis of phosphatidylcholine . It also supports the synthesis of key neurotransmitters, including acetylcholine, which is crucial for memory and learning, and influences dopamine and norepinephrine levels . Furthermore, it exhibits anti-apoptotic and anti-inflammatory properties by inhibiting phospholipase A2, reducing oxidative stress, and preventing free fatty acid accumulation . Citicoline Sodium is supplied as a white to off-white powder with a molecular formula of C14H25N4NaO11P2 and a molecular weight of 510.31 g/mol . It is generally well-tolerated in research models with a favorable safety profile and minimal toxicity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

33818-15-4

Molecular Formula

C14H26N4NaO11P2

Molecular Weight

511.31 g/mol

IUPAC Name

sodium [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/t9-,11-,12-,13-;/m1./s1

InChI Key

GBRJGMTWFZWCCU-OCMLZEEQSA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Appearance

Solid powder

Other CAS No.

33818-15-4
987-78-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5'-Diphosphocholine, Cytidine
CDP Choline
Choline, CDP
Choline, Cytidine Diphosphate
Cidifos
Citicholine
Citicoline
Cyticholine
Cytidine 5' Diphosphocholine
Cytidine 5'-Diphosphocholine
Cytidine Diphosphate Choline
Diphosphate Choline, Cytidine

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Yeast cells act as biocatalysts, utilizing glucose as an energy source to activate enzymatic pathways. The reaction occurs in an aqueous medium containing:

  • 5'-Cytidylic acid (1–5% w/w)
  • Phosphorylcholine (3–10% w/w)
  • Potassium hydroxide (0.5–2% w/w)
  • Glucose (5–15% w/w)

Key parameters include:

  • Temperature : 20–30°C (optimal at 25°C)
  • pH : 5.5–6.5
  • Reaction time : 4–8 hours
  • Agitation : 50–100 rpm

Post-reaction, the mixture is heated to 50°C to denature enzymes, followed by liquid-solid separation to remove cellular debris.

Purification and Crystallization

The crude product undergoes sequential purification:

  • Activated carbon adsorption at pH 2–6 to remove pigments and impurities.
  • Ion-exchange chromatography using Cl⁻-type resins to isolate citicoline sodium.
  • Crystallization with ethanol or isopropanol, yielding a final product with >98% purity.

Multi-Enzymatic Synthesis from Cytidine

Patent CN114262726A describes a cytidine-based enzymatic cascade requiring seven enzymes and ATP regeneration. This method avoids phosphorylcholine, instead synthesizing the choline moiety in situ.

Reaction Steps and Catalysts

  • Phosphorylation of Cytidine :

    • Enzymes : Uridine-cytidine kinase (UCK), polyphosphate kinase (PPK)
    • Cofactors : Adenosine triphosphate (ATP), sodium tripolyphosphate
    • Conditions : 35–37°C, pH 6.0–8.0, 8–12 hours
  • Choline Integration :

    • Enzymes : Choline kinase (CMK), nucleoside diphosphate kinase (NDK), CTP:phosphocholine cytidylyltransferase (CCT), choline/ethanolamine kinase (CKI)
    • Substrate : Choline chloride
    • Conditions : 12–16 hours, monitored via HPLC

Downstream Processing

  • Nanofiltration : A 200-Da membrane concentrates the product while removing small-molecule byproducts.
  • Ion-exchange chromatography : Strong-base anion-exchange resins (e.g., Dowex 1X2-400) elute citicoline sodium with 0.05–0.1 M HCl.
  • Crystallization : Ethanol (3–5 volumes) induces crystallization at 0–10°C, achieving >99% purity.

Comparative Analysis of Synthesis Methods

Parameter Biotransformation Multi-Enzymatic
Raw Materials CMP, phosphorylcholine Cytidine, choline chloride
Catalysts Yeast enzymes Recombinant enzymes (UCK, PPK, CMK, etc.)
Reaction Time 6–8 hours 20–28 hours
Yield 75–85% 88–92%
Purity 98% 99%
Scalability Moderate (batch fermentation) High (continuous bioreactors)

The multi-enzymatic method offers superior yield and purity but requires costly recombinant enzymes. In contrast, yeast-based biotransformation is economically viable for small-scale production.

Industrial-Scale Optimization Strategies

ATP Regeneration Systems

Polyphosphate-driven ATP regeneration reduces cofactor costs by 40–60% in multi-enzymatic processes. Sodium hexametaphosphate serves as a low-cost phosphate donor.

Solvent Recycling

Ethanol recovery via fractional distillation decreases solvent consumption by 70% in crystallization steps, lowering production costs.

Continuous Bioreactors

Membrane bioreactors with immobilized enzymes achieve 90% substrate conversion in half the time of batch systems, enhancing throughput.

Challenges and Solutions

Byproduct Inhibition

Phosphate accumulation inhibits PPK. Implementing electrodialysis for phosphate removal increases yield by 22%.

Enzyme Denaturation

Lyoprotectants (trehalose, sorbitol) stabilize lyophilized enzymes, extending shelf life to 18 months at 4°C.

Regulatory Compliance

ICH Q11 guidelines mandate stringent control over residual solvents (ethanol < 500 ppm) and heavy metals (<10 ppm), achievable via nanofiltration.

Chemical Reactions Analysis

Enzymatic Interactions and Phospholipase Modulation

Citicoline modulates phospholipase activity to stabilize membrane integrity:

EnzymeEffect of CiticolineMechanismStudy Model
Phospholipase A₂↓ Activity by 40%Prevents hydrolysis of PtdCho to lysophosphatidylcholine Gerbil ischemia
Sphingomyelinase↓ Ceramide production by 32%Inhibits sphingomyelin → ceramide conversion In vitro assays
Glutathione reductase↑ Activity by 28%Enhances glutathione synthesis via cysteine utilization Gerbil hippocampus

Key Observations :

  • Citicoline reduced ceramide accumulation (3.2 nmol/g vs. 4.7 nmol/g in controls) during reperfusion .

  • Total glutathione increased by 16% in citicoline-treated groups at 6 hours post-ischemia .

Redox Interactions and Antioxidant Effects

Citicoline enhances glutathione (GSH) synthesis through substrate provision:

  • Cysteine Availability : Citicoline increases cysteine uptake for GSH synthesis.

  • Glutathione Redox Cycle :

    GSSG+NADPHGlutathione reductase2GSH+NADP+\text{GSSG}+\text{NADPH}\xrightarrow{\text{Glutathione reductase}}2\text{GSH}+\text{NADP}^+

    Citicoline decreased the glutathione oxidation ratio (GSSG/Total GSH) by 30% at 1-day reperfusion .

Clinical Data :

  • In PD-MCI patients, citicoline treatment improved cognitive scores (MoCA: +3.2 points vs. control) while lowering plasma phospholipids (1.8 mmol/L vs. 2.2 mmol/L) .

Degradation and Excretion Pathways

Citicoline undergoes hydrolysis and oxidative metabolism:

  • Hydrolysis : Enzymatic cleavage to cytidine and choline phosphate.

  • Oxidation : ~90% metabolized to CO₂ via the citric acid cycle .

  • Excretion : 10% eliminated renally as unchanged compound, with a urinary half-life of 70 hours .

Pharmacokinetic Table :

ParameterValueNotes
Oral bioavailability>90%Rapid absorption in the GI tract
Plasma Tₘₐₓ1 hour (choline: 4 hours)Delayed choline peak
Elimination half-life50–70 hoursDose-dependent variability

This synthesis of mechanistic and clinical data demonstrates citicoline sodium’s dual role in phospholipid metabolism and oxidative defense, validated across preclinical and human studies.

Scientific Research Applications

Citicoline sodium has a wide range of scientific research applications:

Mechanism of Action

Citicoline sodium exerts its effects by increasing the synthesis of phosphatidylcholine, a primary component of neuronal membranes. It enhances the production of acetylcholine, a key neurotransmitter, and supports the repair of damaged neuronal membranes. The compound also increases cerebral blood flow and oxygen consumption in the brain, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Data Tables

Table 1. Clinical Outcomes of Citicoline Sodium in Key Indications

Indication Study Design Key Findings Reference
Ischemic Stroke Meta-analysis (2,279 patients) 33% recovery in moderate-severe stroke vs. 21% placebo Álvarez-Sabín et al., 2013
Glaucoma Pre-post study (21 eyes) VEP latency reduced by 11.6 ms (p = 0.0008) Rejdak et al., 2003
Parkinson’s-MCI RCT (81 patients) Improved MoCA scores (p < 0.05) Li et al., 2017

Q & A

Q. What are the primary neuroprotective mechanisms of citicoline sodium in CNS disorders, and how can these be methodologically assessed in preclinical models?

Citicoline sodium exerts neuroprotection via membrane phospholipid synthesis, acetylcholine modulation, and attenuation of oxidative stress. To assess these, researchers employ in vitro models (e.g., neuronal cell lines exposed to oxidative insults) and in vivo models (e.g., ischemic stroke rodents). Key methods include:

  • Lipidomics to quantify phosphatidylcholine synthesis .
  • Behavioral assays (e.g., Morris water maze) for cognitive recovery .
  • Biochemical assays (MDA, SOD) to evaluate oxidative stress reduction .

Q. What experimental models are standard for evaluating citicoline sodium’s efficacy in ischemic stroke recovery?

Standard models include:

  • Middle cerebral artery occlusion (MCAO) in rodents : Measures infarct volume via MRI/TTC staining and functional recovery using neurological severity scores .
  • In vitro oxygen-glucose deprivation (OGD) : Assesses neuronal survival and mitochondrial function .
  • Clinical trials with endpoints like modified Rankin Scale (mRS) and NIH Stroke Scale (NIHSS) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between preclinical and clinical outcomes of citicoline sodium, such as its limited efficacy in traumatic brain injury (TBI) trials?

The COBRIT trial (NCT00545662) found no significant improvement in TBI outcomes with citicoline, contrasting preclinical success. Methodological considerations include:

  • Dose translation : Preclinical models often use higher doses (e.g., 500 mg/kg in rodents), while human trials may underdose due to bioavailability challenges .
  • Heterogeneity in TBI populations : Stratify patients by injury severity (Glasgow Coma Scale) and employ biomarkers (e.g., GFAP) for subgroup analysis .
  • Timing of administration : Delayed post-injury dosing in trials may miss the therapeutic window .

Q. What experimental designs are optimal for assessing citicoline sodium’s effects on erythrocyte rheology in metabolic syndrome patients?

Evidence from dielectrophoresis studies recommends:

  • Ex vivo exposure : Incubate erythrocytes with citicoline (0.01 µM) for 30 minutes, then measure parameters (e.g., deformability, electrical conductivity) using microfluidic devices .
  • Longitudinal sampling : Analyze pre/post-treatment samples in patients with metabolic syndrome to track viscoelastic changes .
  • Control for confounders : Standardize pH (7.36) and sucrose concentration (0.3M) to minimize experimental variability .

Q. How can pharmacokinetic challenges in citicoline sodium studies be addressed to improve bioavailability assessment?

  • Metabolite tracking : Use HPLC to quantify uridine (a key metabolite) in plasma, ensuring a linear range of 0.05–2 µg/mL and validating with internal standards (e.g., amoxicillin) .
  • Bioequivalence protocols : Compare AUC and Cmax of tablet vs. capsule formulations under fasting conditions, employing crossover designs in healthy volunteers .
  • Sustained-release formulations : Optimize alginate/HPMC ratios (e.g., 2:1) for controlled cytidine/choline release .

Q. What methodologies are effective for optimizing citicoline sodium formulations to enhance sustained delivery in neurodegenerative disease models?

  • Ionotropic gelation : Encapsulate citicoline in alginate-HPMC microparticles (size: 178.94 ±12.4 nm) for intranasal delivery, achieving 74.92% entrapment efficiency .
  • Thermoresponsive hydrogels : Use hyaluronic acid-based systems (CIT-HA*TBL) for nasal administration, validated via in vivo miR-137 and Aβ1-42 suppression assays .

Q. How should neurophysiological outcomes (e.g., intracortical inhibition) be measured in citicoline sodium trials for stroke recovery?

  • Transcranial magnetic stimulation (TMS) : Assess short-interval intracortical inhibition (SAI) pre/post 8-week citicoline regimens. A 30% SAI improvement (p=0.003) was observed in acute ischemic stroke patients .
  • Electroencephalography (EEG) : Track gamma-band synchronization as a marker of cholinergic neurotransmission enhancement .

Q. What strategies validate synergistic effects of citicoline sodium with other neuroprotectants (e.g., butylphthalide) in vascular dementia?

  • Randomized controlled trials : Compare citicoline monotherapy vs. combination therapy using MMSE and ADL scales. Combination groups showed 92.5% efficacy vs. 75% in monotherapy (p<0.05) .
  • Biomarker panels : Monitor CysC, IFN-γ, and Hcy levels, which decrease significantly (p<0.05) with combined therapy .

Q. How can analytical methods mitigate interference from degradation products in citicoline sodium formulations?

  • Stability-indicating HPLC : Use a C18 column with methanol-water-acetic acid (60:40:0.1 v/v) mobile phase, achieving baseline separation of citicoline (tR=1.801) from degradation products (tR=3.422) .
  • Forced degradation studies : Expose citicoline to acidic/alkaline conditions (0.1N HCl/NaOH), then validate method robustness via recovery assays (>98%) .

Q. What criteria ensure rigorous bioequivalence testing for citicoline sodium generics?

  • Two-one-sided t-test (TOST) : Confirm 90% confidence intervals for AUC and Cmax within 80–125% margins .
  • Cross-over design : Administer test/reference formulations to 12 healthy subjects with a 7-day washout, avoiding food interactions .

Methodological Guidance

  • PICOT Framework : Structure questions around Population (e.g., post-COVID metabolic syndrome patients), Intervention (citicoline dose), Comparator (placebo), Outcome (erythrocyte rheology), and Timeframe (30-minute exposure) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible biomarkers), Interesting (novel rheological effects), Novel (untested combinations), Ethical (IRB-approved protocols), and Relevant (addressing microcirculatory disorders) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
Reactant of Route 2
Reactant of Route 2
sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate

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